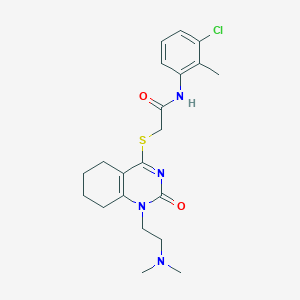

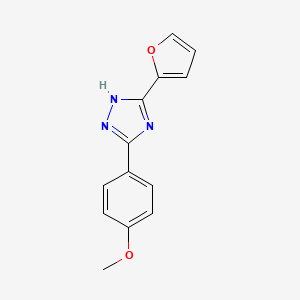

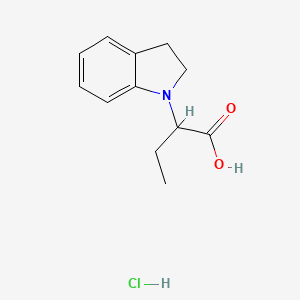

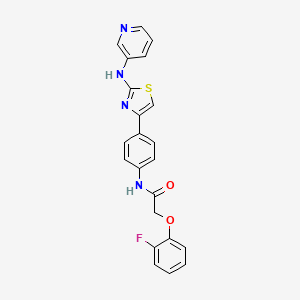

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . It has been studied for its inhibitory activities against BRD4, a protein that has shown potential in cancer therapy . Notably, a compound named DDT26, which is a derivative of this compound, exhibited potent inhibitory effect on BRD4 .

Synthesis Analysis

The synthesis of this compound involves the design and creation of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . The exact synthesis process of “(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is not specified in the available resources.Scientific Research Applications

Molecular Interactions and Receptor Studies

A detailed study on molecular interactions of specific antagonists with the CB1 cannabinoid receptor utilized molecular orbital methods and conformational analysis to understand the steric binding interactions, proposing that certain conformers possess the proper spatial orientation and distinct electrostatic character for receptor binding. This research contributes significantly to our understanding of receptor-ligand interactions and could inform the development of novel therapeutic agents (Shim et al., 2002).

Synthesis and Antioxidant Properties

Research into the synthesis of diphenylmethane derivatives, including a natural product, and their antioxidant properties showcases the potential of these compounds in combating oxidative stress-related diseases. The study highlights the effective antioxidant power of synthesized bromophenols, compared to synthetic standard antioxidant compounds (Balaydın et al., 2010).

Potential Therapeutic Agents

Another study focused on the synthesis of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach, evaluating their α-glucosidase inhibitory activity and hemolytic profile. This work opens avenues for developing new therapeutic agents for diseases like diabetes (Abbasi et al., 2019).

HIV Entry Inhibitors

A potent allosteric noncompetitive antagonist of the CCR5 receptor, demonstrated significant antiviral effects for HIV-1, offering insights into the receptor-based mechanism of action and potential strategies for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

Condensing Agents and Amide Formation

The study of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride as an efficient condensing agent highlights its role in the formation of amides and esters, demonstrating a practical method for chemical synthesis that could be applied in pharmaceutical manufacturing (Kunishima et al., 1999).

Future Directions

The future directions for this compound involve further exploration of its inhibitory activities against BRD4 . Given the promising potential of BRD4 inhibitors in cancer therapy, there is significant clinical value in developing novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .

Mechanism of Action

Target of Action

The primary target of this compound is BRD4 , a protein that plays a crucial role in gene expression and cell growth . BRD4 inhibitors have shown promising potential in cancer therapy .

Mode of Action

The compound exhibits a potent inhibitory effect on BRD4 . It interacts with BRD4, leading to changes in the protein’s activity and function . This interaction can interfere with cellular DNA damage repair mechanisms .

Biochemical Pathways

The compound’s action on BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively . The compound’s action can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .

Result of Action

The compound demonstrates significant anti-proliferative activity against certain cell lines . It can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase . These effects contribute to its potential as an anti-cancer agent .

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4.ClH/c1-13-16(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)15-5-6-17(24-3)18(11-15)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHMGLVZSDWVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

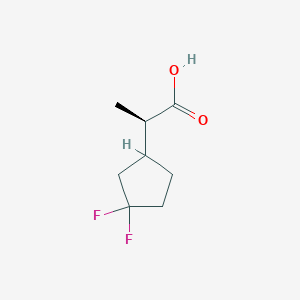

![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)

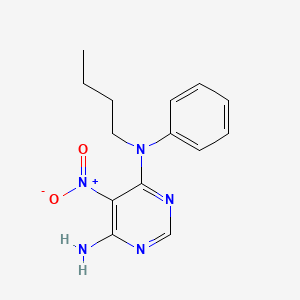

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)